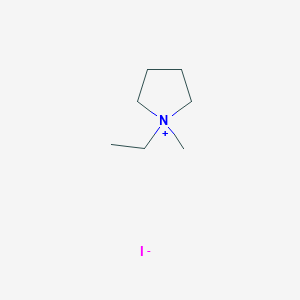
1-Ethyl-1-methylpyrrolidinium iodide
Übersicht
Beschreibung
1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid . It is used in various applications including as a laboratory chemical and in the manufacture of substances .
Synthesis Analysis
This compound can be prepared by reacting N-methylpyrrolidine with bromoethane . The exact synthesis process may vary depending on the specific requirements and conditions.Molecular Structure Analysis
The molecular formula of this compound is C7H16IN . Its average mass is 241.113 Da and its monoisotopic mass is 241.032730 Da .Chemical Reactions Analysis
In a study, it was found that 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate and iodide ions have a synergistic effect in inhibiting the corrosion of low carbon steel in HCl solution . The inhibition efficiency increased with the increase in 1-Ethyl-1-methylpyrrolidinium concentration and the addition of iodide ions raised the inhibition efficiency from 75 to 98% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. Its molecular weight is 241.11300 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells : 1-Ethyl-1-methylpyrrolidinium iodide has been used in the field of dye-sensitized solar cells (DSSCs). In a study, an organic ionic plastic crystal, 1-propyl-1-methylpyrrolidinium iodide, doped with silica nanoparticles and 1-ethyl-3-methylimidazolium iodide, was utilized to prepare solid-state electrolytes for DSSCs, demonstrating high power conversion efficiency and good stability, indicating potential practical applications in solar energy conversion (Shi et al., 2013).
Corrosion Inhibition : The compound has shown efficacy in corrosion inhibition. Research focusing on low carbon steel in HCl solution found that 1-ethyl-1-methylpyrrolidinium (EMTFB) effectively inhibits steel dissolution. The addition of iodide ions to EMTFB significantly enhanced the inhibition efficiency (Gerengi et al., 2016).
Electrochemical Properties : The electrochemical properties of ionic liquids, including 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, have been investigated. These studies explored their viscosities, thermal stability, surface tension, refractive index, pH, and density, revealing a wide voltage range for the electrochemical window (Shamsipur et al., 2010).
Electrolytes for Solid-State DSSCs : Another application in solid-state DSSCs involves using organic ionic plastic crystal-based electrolytes, such as 1-ethyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl) imide, yielding high power conversion efficiency and superior long-term stability, overcoming drawbacks of cells containing volatile solvents (Li et al., 2012).
Rechargeable Magnesium Battery : In the context of rechargeable Mg batteries, the ionic liquid 1-allyl-1-methylpyrrolidinium chloride, similar in structure to this compound, was explored as an additive to enhance the anodic limit, coulombic efficiency, and kinetics of Mg deposition-stripping reactions (Cho et al., 2017).
High-Temperature Solid-State DSSCs : The application in high-temperature solid-state DSSCs was also explored with organic ionic plastic crystal electrolytes, including 1-ethyl-1-methyl pyrrolidinium iodide, which exhibited around 5.8% power conversion efficiency and exceptional stability at elevated temperatures (Li et al., 2012).
Polymeric Ionic Liquids : The design and synthesis of novel anionic “polymeric ionic liquids” (PILs) incorporating compounds like 1-butyl-1-methylpyrrolidinium have been reported. These PILs show potential in enhancing ionic conductivity and have applications in various electrochemical processes (Shaplov et al., 2011).
Safety and Hazards
1-Ethyl-1-methylpyrrolidinium iodide should be handled with caution as it has not been fully tested and risks cannot be excluded if the product is handled inappropriately . Contact with skin or inhalation of spillage, dust, or vapor should be avoided. In case of contact, the affected area should be washed immediately with soap and water .
Wirkmechanismus
Target of Action
1-Ethyl-1-methylpyrrolidinium iodide (EMPyrrI) is an ionic liquid . The primary targets of EMPyrrI are metal surfaces, where it acts as a corrosion inhibitor .
Mode of Action
EMPyrrI interacts with its targets (metal surfaces) through a process known as adsorption . This process involves the formation of a protective layer on the metal surface, which prevents corrosive substances from coming into direct contact with the metal . The addition of iodide ions to EMPyrrI enhances its inhibition efficiency .
Pharmacokinetics
It’s important to note that empyrri is an ionic liquid, and these compounds are known for their excellent thermal stability and low volatility .
Result of Action
The primary result of EMPyrrI’s action is the prevention of corrosion on metal surfaces . By forming a protective layer on the metal surface, EMPyrrI effectively shields the metal from corrosive substances, thereby prolonging the lifespan of the metal and maintaining its structural integrity .
Action Environment
The efficacy and stability of EMPyrrI can be influenced by various environmental factors. For instance, the presence of water can affect the adsorption process and thus the effectiveness of EMPyrrI as a corrosion inhibitor . Furthermore, the temperature and pH of the environment can also impact the performance of EMPyrrI .
Eigenschaften
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFFBPOOIMGQOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047941 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4186-68-9 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)